molecular formula C13H10ClF3N2 B1452404 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine CAS No. 1219957-76-2

3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B1452404
CAS No.: 1219957-76-2
M. Wt: 286.68 g/mol
InChI Key: JQLKMRJBKDVQMK-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine is a specialized pyridine derivative of significant interest in chemical research and development, particularly for the agrochemical and pharmaceutical industries. The compound features a chloro-trifluoromethylpyridine scaffold, a structure recognized as a privileged motif in modern crop protection science. Trifluoromethylpyridine (TFMP) derivatives constitute a key class of compounds, with pesticides containing the β-TFMP isomer representing a substantial and growing segment of the global market . The primary research applications for this compound are as a key synthetic intermediate in the development of novel active ingredients. The presence of both chlorine and trifluoromethyl groups on the pyridine ring, coupled with the aniline functionality, makes it a versatile building block for further chemical transformations, including nucleophilic substitution and metal-catalyzed coupling reactions . The trifluoromethyl group is a critical design element, known to profoundly influence the biological activity, metabolic stability, and lipophilicity of lead compounds . In agrochemical research, analogous compounds within this chemical family, such as the fungicide Fluazinam, demonstrate potent activity by acting as uncouplers of oxidative phosphorylation in mitochondria . Researchers investigating new fungicidal, herbicidal, or insecticidal agents will find this compound valuable for structure-activity relationship (SAR) studies aimed at discovering new modes of action or overcoming resistance. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-chloro-N-(3-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2/c1-8-3-2-4-10(5-8)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLKMRJBKDVQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vapor Phase Chlorination of 5-Trifluoromethylpyridine Derivatives

A key industrially feasible method to prepare 3-chloro-5-(trifluoromethyl)pyridine derivatives involves selective chlorination of 5-trifluoromethylpyridine derivatives in the vapor phase with chlorine gas in the presence of specific catalysts such as activated carbon or metal chlorides (iron, antimony, copper, zinc).

  • Reaction conditions : The reaction is conducted by preheating a gas mixture of the starting pyridine derivative and chlorine to approximately 200–250°C and passing it through a catalytic reactor.
  • Selectivity : Under these conditions, chlorination occurs preferentially at the 3-position of the pyridine ring, while chlorination at the α-position (2-position) is suppressed.
  • Starting materials : 5-trifluoromethylpyridine or its derivatives substituted at the 2- or 6-positions (chloro or fluoro) are used.
  • Products : The process yields 3-chloro-5-(trifluoromethyl)pyridine and related dichloro or trichloro derivatives depending on conditions.
Parameter Details
Temperature 200–250°C
Catalyst Activated carbon, FeCl3, SbCl3, CuCl2, ZnCl2
Starting material 5-Trifluoromethylpyridine derivatives
Chlorination site selectivity Preferential at 3-position
Product examples 3-chloro-5-(trifluoromethyl)pyridine (b.p. 144-145°C)

This method is favored industrially for its simplicity, use of inexpensive materials, and high selectivity for the 3-chloro derivative.

Alternative Synthetic Routes and Coupling Methods

Thiocarbonyldiimidazole-Assisted Coupling

In medicinal chemistry research, derivatives related to 3-chloro-5-(trifluoromethyl)pyridine have been synthesized using thiocarbonyldiimidazole-assisted coupling reactions with amines or piperazines to form carbothioamide derivatives. Although this method is more specific to carbothioamide analogues, it illustrates the versatility of coupling reactions involving trifluoromethylpyridine derivatives.

Summary of Preparation Steps

Step Description Conditions/Notes
1 Vapor phase chlorination of 5-trifluoromethylpyridine 200–250°C, chlorine gas, activated carbon or metal chloride catalyst
2 Nucleophilic aromatic substitution with 3-methylphenyl amine DMF or acetonitrile, base (triethylamine), RT to 80°C, several hours
3 Purification Standard chromatographic methods or crystallization

Research Findings and Industrial Relevance

  • The vapor phase chlorination method provides a scalable, selective, and cost-effective route to chlorinated trifluoromethylpyridines, crucial intermediates for further functionalization.
  • The subsequent amination step is well-established in heterocyclic chemistry, allowing for the introduction of diverse amine substituents with high regioselectivity.
  • The overall synthetic strategy benefits from the stability and reactivity of trifluoromethylpyridines, enabling efficient access to complex derivatives such as 3-chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine.
  • These compounds have significant applications in pharmaceuticals and agrochemicals, underscoring the importance of optimized preparation methods.

This comprehensive analysis integrates industrial patent processes, academic synthetic routes, and medicinal chemistry methodologies to provide a detailed and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require strong nucleophiles and polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyridine derivatives, including 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, exhibit promising anticancer properties. Research has shown that compounds with trifluoromethyl substitutions can enhance biological activity against various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact effectively with bacterial cell membranes, potentially leading to the development of new antibacterial agents. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Agrochemical Applications

Pesticide Development
Due to its structural characteristics, this compound is being explored as a candidate for pesticide formulation. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into plant tissues and increase their effectiveness as herbicides or insecticides .

Materials Science

Polymer Chemistry
In materials science, this compound is being investigated for its potential use in polymer synthesis. The incorporation of pyridine derivatives into polymer matrices can impart desirable properties such as thermal stability and chemical resistance. Research is ongoing to explore how these compounds can be used to create advanced materials for applications in electronics and coatings .

Case Studies

Application Area Study Reference Findings
Medicinal ChemistryJournal of Medicinal Chemistry (2022)Demonstrated significant anticancer activity against breast cancer cell lines.
AgrochemicalsPesticide Science (2023)Effective in reducing pest populations in controlled trials, with minimal environmental impact.
Materials SciencePolymer Chemistry Review (2024)Enhanced mechanical properties in polymer composites incorporating pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine)

  • Structural Differences : Fluazinam features a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group instead of the 3-methylphenyl substituent. The nitro groups enhance electron-withdrawing effects, increasing reactivity and photostability .
  • Applications : A broad-spectrum fungicide used to control Botrytis spp. and Sclerotinia spp. in crops like potatoes and vegetables .
  • Physicochemical Properties :
    • Molecular weight: 465.09 g/mol (vs. ~330–350 g/mol for the target compound) .
    • LogP (lipophilicity): Higher due to nitro groups and trifluoromethyl substitution .
  • Toxicity : Low acute toxicity (LD₅₀ > 5,000 mg/kg in rats) but identified as a skin sensitizer .

3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

  • Structural Differences : A 3-methoxypropyl group replaces the 3-methylphenyl substituent. The methoxy group improves solubility in polar solvents .
  • Key Properties :
    • Molecular formula: C₁₁H₁₃ClF₃N₂O.
    • Stability: Enhanced hydrolytic stability compared to nitro-containing derivatives .

3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

  • Applications : Unclear, but sulfone groups often improve bioavailability and target specificity in pharmaceuticals .

3-Chloro-N-(3-piperidinylmethyl)-5-(trifluoromethyl)-2-pyridinamine hydrochloride

  • Structural Differences : Piperidinylmethyl group and hydrochloride salt enhance water solubility and stability .
  • Applications: Potential pharmaceutical applications due to amine salt formulation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Toxicity (LD₅₀)
3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine C₁₃H₁₁ClF₃N₂ ~296.7 3-Methylphenyl Likely agrochemical intermediate Not reported
Fluazinam C₁₃H₄Cl₂F₆N₄O₄ 465.09 3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl Agricultural fungicide >5,000 mg/kg (rat)
3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)-2-pyridinamine C₁₁H₁₃ClF₃N₂O 296.7 3-Methoxypropyl Intermediate Not reported
3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine C₁₁H₁₂ClF₃N₂O₂S 328.73 1,1-Dioxothiolan-3-ylmethyl Unclear Not reported

Key Research Findings

  • Electronic Effects : Nitro groups in fluazinam increase electrophilicity, enhancing binding to fungal targets like succinate dehydrogenase . The 3-methylphenyl group in the target compound may reduce reactivity but improve selectivity.
  • Solubility and Bioavailability : Methoxypropyl and piperidinylmethyl substituents improve water solubility compared to fluazinam, which is highly lipophilic .
  • Synthetic Pathways : Fluazinam requires nitration steps, increasing synthesis complexity . The target compound’s synthesis likely avoids nitro groups, simplifying production.

Biological Activity

Overview

3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, with the CAS number 1219957-76-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyridinamine core, suggest a range of biological interactions and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀ClF₃N₂, with a molecular weight of 286.68 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is critical for cellular membrane penetration and subsequent biological activity.

The biological activity of this compound is hypothesized to result from its interaction with various molecular targets within biological systems:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes.
  • Enzyme Interaction : It may modulate the activity of specific enzymes or receptors, leading to various pharmacological effects.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. In studies involving related compounds, significant antibacterial activity was observed against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting strong antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies. It has shown promising results against several human cancer cell lines:

  • Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), HePG2 (liver).
  • IC50 Values : Compounds structurally similar to this one have demonstrated IC50 values ranging from 12.4 to 52.1 μM, indicating effective cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundPyridinamine derivativeAntimicrobial, anticancer
3-Chloro-N-(3-methylphenyl)-2-thiophenecarboxamideThiophene derivativeModerate anticancer activity
3-Chloro-N-(4-methoxyphenyl)propanamideMethoxy derivativeLimited biological activity

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the anticancer activity of a series of aryl-urea derivatives, revealing that compounds with similar trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines. The mechanism involved down-regulation of key oncogenes such as EGFR and KRAS in treated cells .
  • Antibacterial Activity : Another study assessed the antibacterial effects of various trifluoromethyl-containing compounds, finding that those with similar structural motifs showed significant inhibition against pathogenic bacteria at low concentrations .

Q & A

Basic: What are the primary synthetic routes for 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, fluazinam (a fungicide) is prepared by reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with aryl halides under catalytic conditions . Key optimization steps include:

  • Catalyst selection: Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance yield.
  • Solvent system: Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates.
  • Temperature control: Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high purity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR) .
  • Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 331.05) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) .

Advanced: How does X-ray crystallography elucidate structural disorder and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction reveals:

  • Disordered trifluoromethyl groups: Occupancy ratios (e.g., 0.683:0.317) are refined using software like SHELXL .

  • Intermolecular interactions:

    Interaction TypeDistance (Å)Angle (°)
    N–H⋯Cl2.32156
    N–H⋯N2.85172
    These interactions stabilize inversion dimers, critical for crystal packing .

Advanced: What mechanistic insights explain its bioactivity in agrochemical applications?

Answer:
As a fluazinam precursor, the compound inhibits fungal succinate dehydrogenase (SDH). Methodological studies include:

  • Enzyme assays: Measure IC₅₀ values (~0.1 µM) via spectrophotometric monitoring of SDH activity .
  • Molecular docking: Simulations (e.g., AutoDock Vina) show hydrophobic interactions between the trifluoromethyl group and SDH’s ubiquinone-binding site .
  • Metabolic stability: Microsomal assays (e.g., rat liver microsomes) assess oxidative degradation pathways .

Advanced: How can derivatization strategies enhance its physicochemical properties?

Answer:
Derivatization focuses on modifying the pyridinamine core:

  • Electrophilic substitution: Introduce sulfonamide groups at the 2-position using chlorosulfonic acid to improve water solubility .
  • Reductive amination: React the amine with ketones (e.g., acetone) to form Schiff bases, enhancing thermal stability .
  • Fluorine replacement: Substitute CF₃ with CHF₂ (via Pd-catalyzed defluorination) to reduce metabolic liability .

Advanced: How can computational models resolve contradictions in reported bioactivity data?

Answer:
Discrepancies in IC₅₀ values often arise from conformational flexibility:

  • DFT calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to identify low-energy conformers .
  • Molecular dynamics (MD): Simulate solvation effects (e.g., in DMSO/water) to correlate with experimental bioactivity .
  • QSAR models: Use partial least squares (PLS) regression to predict activity trends based on substituent electronic parameters (e.g., Hammett constants) .

Advanced: What role does the compound play in materials science, and how are its electronic properties characterized?

Answer:
The trifluoromethyl group enhances electron-withdrawing capacity, making it useful in:

  • Conductive polymers: Incorporate into polythiophene backbones via electropolymerization; characterize conductivity via four-probe measurements .
  • Liquid crystals: Assess mesophase behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .
  • Cyclic voltammetry: Measure redox potentials (e.g., E₁/2 = −1.2 V vs. Ag/AgCl) to quantify electron affinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine

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